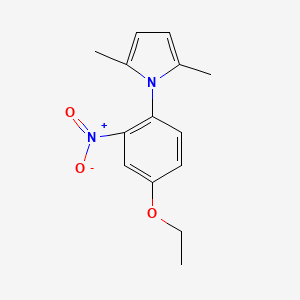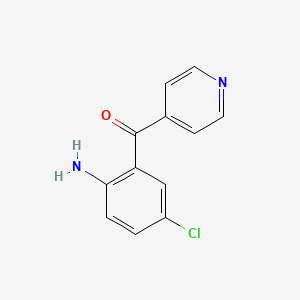
1-Ethyl-2-(naphthalen-1-yl)-1H-imidazole-4-carbaldehyde
Overview
Description
1-Ethyl-2-(naphthalen-1-yl)-1H-imidazole-4-carbaldehyde is a complex organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by the presence of an ethyl group, a naphthalene ring, and an imidazole ring with a formyl group at the 4-position.
Preparation Methods
The synthesis of 1-Ethyl-2-(naphthalen-1-yl)-1H-imidazole-4-carbaldehyde involves several steps, typically starting with the formation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and aromatic heterocycles.
For industrial production, the synthesis may involve the use of N-heterocyclic carbenes (NHC) as catalysts, which facilitate the formation of 1,2,4-trisubstituted imidazoles from acetophenones and benzylic amines in the presence of an oxidant like tert-butylhydroperoxide (TBHP) .
Chemical Reactions Analysis
1-Ethyl-2-(naphthalen-1-yl)-1H-imidazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other groups, such as halogens or alkyl groups, using reagents like halogens or alkyl halides.
The major products formed from these reactions include carboxylic acids, alcohols, and substituted imidazoles .
Scientific Research Applications
1-Ethyl-2-(naphthalen-1-yl)-1H-imidazole-4-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Ethyl-2-(naphthalen-1-yl)-1H-imidazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, as a C17,20-lyase inhibitor, it binds to the enzyme’s active site, preventing the conversion of precursors into androgens, thereby reducing androgen levels in the body . This mechanism is crucial in the treatment of androgen-dependent prostate cancer.
Comparison with Similar Compounds
1-Ethyl-2-(naphthalen-1-yl)-1H-imidazole-4-carbaldehyde can be compared with other imidazole derivatives, such as:
1-Methyl-2-imidazolecarboxaldehyde: Similar in structure but with a methyl group instead of an ethyl group, leading to different reactivity and applications.
1H-Imidazole-4-carbaldehyde: Lacks the ethyl and naphthalene groups, making it less complex and with different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
906477-09-6 |
|---|---|
Molecular Formula |
C16H14N2O |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
1-ethyl-2-naphthalen-1-ylimidazole-4-carbaldehyde |
InChI |
InChI=1S/C16H14N2O/c1-2-18-10-13(11-19)17-16(18)15-9-5-7-12-6-3-4-8-14(12)15/h3-11H,2H2,1H3 |
InChI Key |
VCAODJWBUQPYEE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(N=C1C2=CC=CC3=CC=CC=C32)C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

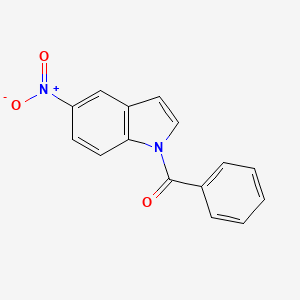

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B8758844.png)
![tert-butyl N-[rel-(1S,2S,4S)-4-amino-2-fluoro-cyclohexyl]carbamate](/img/structure/B8758851.png)
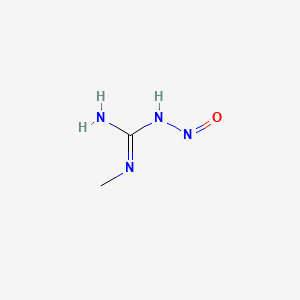

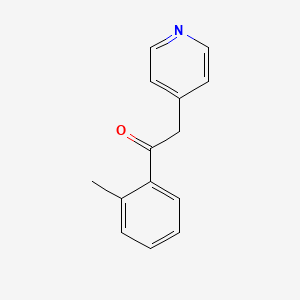
![N-[(4-nitrophenyl)methyl]-2-pyrrolidin-1-ylethanamine](/img/structure/B8758888.png)
![3,3,6-trimethyl-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinoline](/img/structure/B8758892.png)
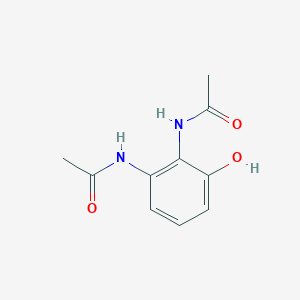
![1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-5-(phenylthio)-3-[1-(triphenylmethyl)-1H-pyrazol-4-yl]-](/img/structure/B8758915.png)
